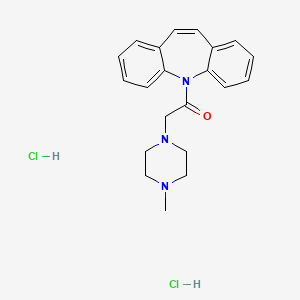![molecular formula C22H23F3N2O3 B1650759 N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide CAS No. 1197466-22-0](/img/structure/B1650759.png)
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a trifluoromethyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group may interact with specific receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-{[3-(difluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the methoxyphenyl and pyrrolidine moieties further enhances its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
1197466-22-0 |
|---|---|
Formule moléculaire |
C22H23F3N2O3 |
Poids moléculaire |
420.4 |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23F3N2O3/c1-26(13-16-7-3-4-9-19(16)30-2)21(29)17-11-20(28)27(14-17)12-15-6-5-8-18(10-15)22(23,24)25/h3-10,17H,11-14H2,1-2H3 |
Clé InChI |
QIHVHKGNKXOQLQ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1OC)C(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CN(CC1=CC=CC=C1OC)C(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[2-(ethylamino)-2-oxoethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B1650677.png)
![N-(2-chlorobenzyl)-2-[3,3-dimethyl-2-oxo-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B1650678.png)
![1-[6-(4-methylphenyl)pyridazin-3-yl]-N-1-naphthylpiperidine-3-carboxamide](/img/structure/B1650679.png)
![1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B1650680.png)
![4-[5-(1-benzoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B1650681.png)
![N-[4-(benzyloxy)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B1650683.png)
![N-benzyl-1-{[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)-3-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650686.png)
![N-[5-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-methyl-3-thienyl]-3,5-dimethylbenzamide](/img/structure/B1650687.png)

![N-(2-Chlorobenzyl)-2-{[5-oxo-4-(tetrahydro-2-furanylmethyl)-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetamide](/img/structure/B1650689.png)
![4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B1650692.png)
![N-({4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-N-phenylcyclopropanecarboxamide](/img/structure/B1650693.png)
![N-{3-[2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridin-3-yl]propyl}-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B1650695.png)
![2-[4-({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)piperazin-1-yl]-N-propylacetamide](/img/structure/B1650699.png)
